- Preparation of oxazolylmethylthio thiazoles as CDK inhibitors containing a zinc binding moiety, World Intellectual Property Organization, , ,

Cas no 95928-49-7 (Ethyl 2-hydroxypyrimidine-5-carboxylate)

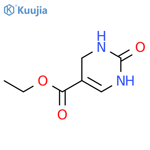

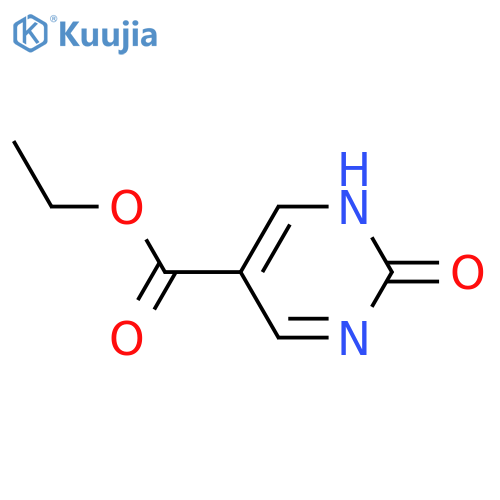

95928-49-7 structure

Nom du produit:Ethyl 2-hydroxypyrimidine-5-carboxylate

Numéro CAS:95928-49-7

Le MF:C7H8N2O3

Mégawatts:168.15002155304

MDL:MFCD09863163

CID:820515

Ethyl 2-hydroxypyrimidine-5-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- Ethyl 2-hydroxypyrimidine-5-carboxylate

- 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester

- 5-Pyrimidinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester

- C7H8N2O3

- ethyl 2-oxo-1H-pyrimidine-5-carboxylate

- ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate

- Ethyl 2-Hydroxy-5-pyrimidinecarboxylate

- 2-OXO-1,2-DIHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER

- 5-Pyrimidinecarboxylicacid

- CFWYVWBOCSWZIK-UHFFFAOYSA-N

- WT631

- CL1925

- SBB088151

- Ethyl 1,2-dihydro-2-oxo-5-pyrimidinecarboxylate (ACI)

- 2-Oxo-1,2-dihydropyrimidine-5-carboxylic acid ethyl ester

-

- MDL: MFCD09863163

- Piscine à noyau: 1S/C7H8N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3-4H,2H2,1H3,(H,8,9,11)

- La clé Inchi: CFWYVWBOCSWZIK-UHFFFAOYSA-N

- Sourire: O=C1NC=C(C(OCC)=O)C=N1

Propriétés calculées

- Qualité précise: 168.05300

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 3

- Complexité: 268

- Surface topologique des pôles: 67.8

Propriétés expérimentales

- Dense: 1.33

- Le PSA: 72.31000

- Le LogP: 0.35890

Ethyl 2-hydroxypyrimidine-5-carboxylate Informations de sécurité

- Instructions de sécurité: 24/25

Ethyl 2-hydroxypyrimidine-5-carboxylate Données douanières

- Code HS:2933599090

- Données douanières:

Code douanier chinois:

2933599090Résumé:

2933599090. Autres composés ayant un cycle Pyrimidine sur leur structure (y compris les composés ayant un cycle pipérazine sur leur structure). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: Néant. Droit de la nation la plus favorisée: 6,5%. Droit général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933599090. Autres composés dont la structure contient un cycle Pyrimidine (hydrogéné ou non) ou un cycle pipérazine. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Ethyl 2-hydroxypyrimidine-5-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM166478-5g |

2-Oxo-1,2-dihydro-pyrimidine-5-carboxylic acid ethyl ester |

95928-49-7 | 97% | 5g |

$343 | 2021-08-05 | |

| Enamine | EN300-86097-2.5g |

ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate |

95928-49-7 | 95% | 2.5g |

$271.0 | 2023-04-20 | |

| eNovation Chemicals LLC | K39216-100g |

2-Hydroxy-5-pyrimidinylethyl formate |

95928-49-7 | 96% | 100g |

$1980 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1102802-2g |

1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester |

95928-49-7 | 98% | 2g |

$240 | 2024-07-28 | |

| Chemenu | CM166478-25g |

2-Oxo-1,2-dihydro-pyrimidine-5-carboxylic acid ethyl ester |

95928-49-7 | 97% | 25g |

$1197 | 2021-08-05 | |

| TRC | E945773-100mg |

Ethyl 2-hydroxypyrimidine-5-carboxylate |

95928-49-7 | 100mg |

$ 70.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D660598-25g |

1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester |

95928-49-7 | 95.0% | 25g |

$2000 | 2024-06-05 | |

| Chemenu | CM166478-10g |

2-Oxo-1,2-dihydro-pyrimidine-5-carboxylic acid ethyl ester |

95928-49-7 | 97% | 10g |

$570 | 2021-08-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKM094-5G |

ethyl 2-hydroxypyrimidine-5-carboxylate |

95928-49-7 | 95% | 5g |

¥ 2,105.00 | 2023-04-12 | |

| Fluorochem | 225504-10g |

Ethyl 2-hydroxypyrimidine-5-carboxylate |

95928-49-7 | 95%+ | 10g |

£518.00 | 2022-02-28 |

Ethyl 2-hydroxypyrimidine-5-carboxylate Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; 1.5 h, rt → reflux

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; 1.5 h, reflux

Référence

- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Acetic acid , Bromine ; 2 h, reflux

Référence

- Thieno[3,2-d]pyrimidine derivs in combination therapy as a phosphoinositide 3-kinase inhibitor with a zinc binding moiety and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; rt → reflux; 1.5 h, reflux

Référence

- Preparation of tetrahydroindazoles as HSP90 inhibitors containing a zinc binding moiety, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 4, rt; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 4, rt; 2 h, rt

Référence

- Preparation of heteroaromatics as inhibitors of stearoyl-CoA delta-9 desaturase (SCD9)., World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; 3 h, 110 °C; < 110 °C; 12 h, rt

Référence

- Design and synthesis of novel androgen receptor antagonists via molecular modeling, Bioorganic & Medicinal Chemistry, 2016, 24(4), 789-801

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; 2 h, reflux

Référence

- Preparation of thienopyrimidine derivatives and their use in combination therapy with a phosphoinositide 3-kinase inhibitor with a zinc binding moiety, United States, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; 1.5 h, reflux

Référence

- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; 1.5 h, rt → reflux

Référence

- Preparation of quinazoline compounds containing zinc binding moiety as anti-proliferative agents, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; 1.5 h, rt → reflux

Référence

- Isoxazole derivatives as HSP90 inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cell proliferative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction

Référence

- Heteroaromatic compounds as inhibitors of stearoyl-coenzyme a delta-9 desaturase, United States, , ,

Ethyl 2-hydroxypyrimidine-5-carboxylate Raw materials

- Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

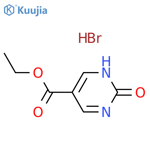

- Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide

Ethyl 2-hydroxypyrimidine-5-carboxylate Preparation Products

Ethyl 2-hydroxypyrimidine-5-carboxylate Littérature connexe

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

95928-49-7 (Ethyl 2-hydroxypyrimidine-5-carboxylate) Produits connexes

- 1361528-80-4(3,6-Bis(perchlorophenyl)thieno[3,2-b]thiophene)

- 1123211-67-5(ClindaMycin Pentadecanoate)

- 137384-56-6(Benzyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate)

- 2680854-47-9(benzyl 4-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate)

- 2034383-94-1(N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl-2-(naphthalen-2-yloxy)acetamide)

- 2138111-27-8(3-(4,4-Difluoropiperidin-1-yl)-4-propylcyclohexan-1-ol)

- 1600357-44-5(1,1-Dimethylethyl 4-amino-1-piperidinepropanoate)

- 1822482-55-2((S)-3-(benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoicacid)

- 1361846-03-8(2-Chloro-6-(3,4-dichlorophenyl)pyridine-4-methanol)

- 2138513-59-2(1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-3,5-dimethylcyclohexane)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:95928-49-7)Ethyl 2-hydroxypyrimidine-5-carboxylate

Pureté:99%

Quantité:5g

Prix ($):188.0